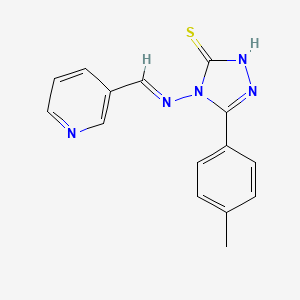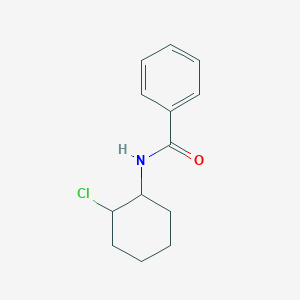
9-Methyl-9-phenylsulfanyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-9-phenylsulfanyl-9H-fluorene is an organic compound with the molecular formula C20H16S It is a derivative of fluorene, where the 9th position is substituted with a methyl group and a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9-phenylsulfanyl-9H-fluorene typically involves the reaction of fluorene with methyl and phenylsulfanyl substituents. One common method is the Friedel-Crafts alkylation reaction, where fluorene reacts with methyl chloride and phenylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired substitution at the 9th position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenylsulfanyl group is oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the phenylsulfanyl group, converting it back to the thiol form.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic rings can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
9-Methyl-9-phenylsulfanyl-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and ligands.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of advanced polymers and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 9-Methyl-9-phenylsulfanyl-9H-fluorene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
9-Methyl-9H-fluorene: Lacks the phenylsulfanyl group, making it less versatile in chemical reactions.
9-Phenyl-9H-fluorene: Lacks the methyl group, affecting its steric and electronic properties.
9-Methyl-9-(trimethylsilyl)fluorene: Contains a trimethylsilyl group instead of phenylsulfanyl, altering its reactivity and applications.
Uniqueness: 9-Methyl-9-phenylsulfanyl-9H-fluorene is unique due to the presence of both methyl and phenylsulfanyl groups at the 9th position. This dual substitution enhances its reactivity and potential for functionalization, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
102001-98-9 |
|---|---|
Molekularformel |
C20H16S |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
9-methyl-9-phenylsulfanylfluorene |
InChI |
InChI=1S/C20H16S/c1-20(21-15-9-3-2-4-10-15)18-13-7-5-11-16(18)17-12-6-8-14-19(17)20/h2-14H,1H3 |
InChI-Schlüssel |
XFDATDITNFQOJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-bromophenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11973139.png)
![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11973147.png)
![(2E)-3-[3-(3-Bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11973155.png)


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11973183.png)
![(5Z)-3-cyclohexyl-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973184.png)
![Methyl (2E)-2-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973196.png)

![9-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973206.png)
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione](/img/structure/B11973212.png)

![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11973228.png)
